Isonicotinaldehyde O-benzyloxime
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Overview
Description
Isonicotinaldehyde O-benzyloxime is a chemical compound that belongs to the class of oxime ethers It is derived from isonicotinaldehyde, which is a formyl derivative of pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions: Isonicotinaldehyde O-benzyloxime can be synthesized through the reaction of isonicotinaldehyde with O-benzylhydroxylamine. The reaction typically involves the use of a base, such as sodium hydroxide, in an aqueous or organic solvent. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the oxime ether .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to achieve higher yields and purity, as well as employing continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Isonicotinaldehyde O-benzyloxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the oxime ether to the corresponding amine.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and bases like potassium carbonate.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted oxime ethers.
Scientific Research Applications
Isonicotinaldehyde O-benzyloxime has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of antimicrobial and antibacterial agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds and other bioactive molecules.
Biological Studies: It is used in studies related to enzyme inhibition and oxidative stress.
Mechanism of Action
The mechanism of action of isonicotinaldehyde O-benzyloxime involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial enzymes, thereby exerting its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Nicotinaldehyde O-benzyloxime: Similar in structure but derived from nicotinaldehyde.
Picolinaldehyde O-benzyloxime: Derived from picolinaldehyde and shares similar chemical properties.
Uniqueness: Isonicotinaldehyde O-benzyloxime is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. This makes it a valuable compound for developing new antimicrobial agents and other bioactive molecules .
Properties
CAS No. |
6530-36-5 |
---|---|
Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
N-phenylmethoxy-1-pyridin-4-ylmethanimine |
InChI |
InChI=1S/C13H12N2O/c1-2-4-13(5-3-1)11-16-15-10-12-6-8-14-9-7-12/h1-10H,11H2 |
InChI Key |
DUCOZYAQYJSURU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CON=CC2=CC=NC=C2 |
Origin of Product |
United States |
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